Lapatinib - 913989-15-8

Lapatinib

Catalog Number: EVT-7955415
CAS Number: 913989-15-8
Molecular Formula: C29H26ClFN4O4S
Molecular Weight: 581.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lapatinib is a synthetic, small molecule tyrosine kinase inhibitor []. It falls under the classification of 4-anilinoquinazolines [, ]. In scientific research, Lapatinib is primarily used as a tool to study the biological roles of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) [, , ]. These receptors are involved in numerous cellular processes and are often implicated in various cancers [, ].

Future Directions
  • Investigating mechanisms of acquired resistance: Further research is needed to fully understand the mechanisms of acquired resistance to Lapatinib, which is a major clinical challenge [, ]. This includes exploring potential combinatorial therapeutic strategies to prevent or overcome resistance.
  • Exploring the potential of Lapatinib in other cancer types: While currently approved for HER2-positive breast cancer, Lapatinib's efficacy in treating other cancers overexpressing HER2, such as esophageal cancer [, ], requires further investigation.
  • Developing more effective drug delivery systems: Research into novel drug delivery systems, such as nanoparticles, could improve Lapatinib's delivery to tumor sites and enhance its therapeutic efficacy while minimizing off-target effects [].
  • Identifying predictive biomarkers for response: Identifying biomarkers that can predict which patients are most likely to benefit from Lapatinib treatment is crucial for personalizing therapy and improving clinical outcomes [, ].
Source and Classification

Lapatinib is derived from the quinazoline class of compounds, which are known for their diverse biological activities. The compound’s full chemical name is N-(3-chloro-4-(3-fluorobenzyl)oxyphenyl)-6-(methylsulfonyl)-4-quinazolinamine. It is synthesized as a p-toluenesulfonate salt, specifically lapatinib ditosylate, which enhances its solubility and bioavailability in medical formulations .

Synthesis Analysis

The synthesis of lapatinib involves several key steps:

  1. Formation of the Quinazoline Core: The initial step typically involves constructing the quinazoline ring through a Niementowski-type reaction, followed by chlorination.
  2. Nucleophilic Substitution: This step forms the 4-aminoquinazoline structure.
  3. Biaryl Cross-Coupling: This involves attaching a furan moiety to the quinazoline core.
  4. Reductive Amination: The final step introduces the amino sulfone side chain to yield lapatinib.

Technical Parameters

  • Key Reagents: p-toluenesulfonic acid, potassium carbonate.
  • Final Product: Lapatinib ditosylate monohydrate.
  • Purification Techniques: Crystallization from aqueous isopropyl alcohol, column chromatography.
Molecular Structure Analysis

Lapatinib’s molecular structure can be described as follows:

  • Molecular Formula: C29_{29}H26_{26}ClF1_{1}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 581.04 g/mol.

The compound features a quinazoline core with various substituents, including a chlorinated phenyl group and a fluorobenzyl ether. The presence of a methylsulfonyl group contributes to its pharmacological activity by enhancing binding affinity to its target receptors .

Structural Data

  • Crystallography: The crystal structure of lapatinib has been elucidated using techniques such as X-ray diffraction, confirming its three-dimensional arrangement and interactions within the binding site of the target receptors .
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H^{1}H NMR and 13C^{13}C NMR have been utilized to validate the chemical structure during synthesis .
Chemical Reactions Analysis

Lapatinib undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Tosylate Salt: The conversion of lapatinib base into lapatinib ditosylate involves reacting with p-toluenesulfonic acid.
  2. Deprotection Reactions: In radiolabeling studies, lapatinib can undergo deprotection to facilitate the introduction of radioactive isotopes for imaging purposes .
  3. Metabolic Reactions: In vivo, lapatinib is metabolized primarily by cytochrome P450 enzymes, leading to several metabolites that may also exhibit biological activity.

Reaction Conditions

  • Typical temperatures for reactions range from room temperature to elevated conditions (up to 110 °C).
  • Use of solvents such as dimethylformamide and methanol during various stages of synthesis.
Mechanism of Action

Lapatinib acts primarily as an inhibitor of tyrosine kinases associated with EGFR and HER2. It binds competitively to the ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation, which leads to reduced tumor cell proliferation and survival.

Key Mechanistic Insights

  • Lapatinib's binding induces conformational changes in EGFR and HER2 that hinder their function.
  • Studies have shown that the dissociation of lapatinib from these receptors occurs slowly, which may prolong its therapeutic effects .
Physical and Chemical Properties Analysis

Lapatinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data

  • Melting Point: Approximately 160 °C.
  • pH Range for Stability: Optimal stability observed at neutral pH levels.
Applications

Lapatinib is primarily used in clinical settings for:

  1. Cancer Treatment: Effective against HER2-positive breast cancer when used alone or in combination with other chemotherapeutics like capecitabine.
  2. Imaging Studies: Radiolabeled versions of lapatinib are being explored for positron emission tomography imaging to track tumor progression and treatment response .
  3. Research Applications: Investigated for potential use against other cancers expressing EGFR or HER2.
Molecular Mechanisms of Action

Dual Tyrosine Kinase Inhibition: EGFR/HER2 Targeting

Lapatinib (C~29~H~26~ClFN~4~O~4~S) is a reversible small-molecule tyrosine kinase inhibitor that selectively targets the intracellular ATP-binding domains of both epidermal growth factor receptor (EGFR/HER1/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2/neu). This dual inhibition disrupts receptor autophosphorylation and subsequent activation cascades. Preclinical studies demonstrate lapatinib’s potency in HER2-overexpressing breast cancer cells (e.g., SK-BR-3 and BT474), with half-maximal inhibitory concentrations (IC~50~) of 25 nM and 32 nM, respectively. By contrast, cells lacking HER2 amplification (e.g., MDA-MB-468) exhibit micromolar-range IC~50~ values, highlighting HER2 expression as a primary determinant of sensitivity [1] [7]. The drug’s efficacy extends to trastuzumab-resistant models by targeting alternative HER2 activation mechanisms, such as ligand-independent dimerization [1] [4].

Table 1: Lapatinib Inhibition Profiles Against EGFR Family Kinases

Kinase TargetIC₅₀ (nM)Cellular Context
HER2/ErbB29.8HER2-amplified SK-BR-3
EGFR/ErbB110.2HN5 head/neck cancer
p95HER211.5Truncated HER2 models
HER4/ErbB4>1,000Non-targeted kinase

Structural Basis of ATP-Competitive Binding in Kinase Domains

Lapatinib’s quinazoline core enables competitive binding at the ATP pocket of EGFR and HER2 kinase domains. Structural analyses reveal that lapatinib stabilizes kinases in an inactive conformation through distinct interactions:

  • Hydrophobic Pocket Engagement: The aniline moiety anchors deep within a hydrophobic region near Thr-790 (EGFR) [7].
  • C-Helix Displacement: Lapatinib binding induces a conformational shift in the αC-helix, preventing kinase activation [1] [7].
  • Slow Off-Rate Kinetics: Due to extensive hydrogen bonding and van der Waals interactions, lapatinib dissociates slowly (t~½~ > 300 minutes), prolonging target suppression compared to first-generation EGFR inhibitors like gefitinib (t~½~ ~30 minutes) [7]. Molecular dynamics simulations further show that lapatinib’s furan and quinazoline rings adopt a coplanar orientation when bound to serum proteins like human serum albumin (HSA), enhancing complex stability [2].

Inhibition of Downstream Signaling Pathways (MAPK, PI3K/AKT/mTOR)

Lapatinib suppresses critical proliferative and survival pathways downstream of EGFR/HER2:

  • MAPK/ERK Pathway: Inhibits Raf and ERK phosphorylation, blocking cell-cycle progression at G1/S phase [1] [3].
  • PI3K/AKT/mTOR Axis: Reduces phosphorylation of AKT, mTOR, and p70S6K, inducing apoptosis via BIM upregulation and survivin downregulation [1] [5].
  • Cross-Pathway Modulation: In HER2+ breast cancer cells, lapatinib downregulates cyclin E (linked to shorter progression-free survival) and upregulates p-p70S6K (associated with therapeutic response) [5].

Table 2: Lapatinib-Induced Changes in Downstream Signaling Molecules

Molecular TargetEffect of LapatinibFunctional Consequence
ERK1/2 phosphorylation↓ 70–90%G1/S cell-cycle arrest
AKT phosphorylation↓ 85%BIM activation, apoptosis
Cyclin E expression↑ in resistant cellsReduced PFS (HR = 1.83)
p-p70S6K activity↑ in sensitive cellsProlonged PFS (HR = 0.45)
Mitochondrial respiration↑ 1.8-foldMetabolic adaptation

Notably, proteomic profiling in SK-BR-3 cells reveals lapatinib-induced enhancement of mitochondrial respiration—a compensatory metabolic shift not detectable at the transcriptome level [8].

Role in Suppressing Truncated HER2 (p95HER2) Activity

Approximately 25% of HER2+ breast cancers express p95HER2, a truncated receptor lacking the extracellular trastuzumab-binding domain. p95HER2 exhibits constitutive kinase activity and drives aggressive tumor phenotypes. Lapatinib directly inhibits p95HER2 phosphorylation and downstream signaling (AKT/MAPK), achieving tumor regression in xenograft models [1]. This activity overcomes a major limitation of antibody-based therapies like trastuzumab, which cannot target p95HER2 due to epitope loss [1] [7]. Clinical evidence confirms lapatinib efficacy in p95HER2+ tumors, establishing it as a critical strategy for trastuzumab-resistant disease [5].

Comparative Inhibition Kinetics: Reversible vs. Irreversible Binding Mechanisms

Lapatinib’s reversible binding contrasts with irreversible inhibitors (e.g., neratinib):

  • Reversible Inhibition: Lapatinib forms non-covalent bonds, allowing dissociation and transient kinase reactivation. However, its slow off-rate confers sustained target coverage [7].
  • Transcriptional Regulation: Unlike covalent inhibitors, lapatinib inhibits nuclear translocation of EGFR/HER2, suppressing thymidylate synthase (TS) promoter activity and sensitizing cells to fluoropyrimidines [9].
  • Clinical Implications: Reversibility reduces off-target toxicity but may require continuous dosing. Irreversible inhibitors achieve durable inhibition but exhibit higher gastrointestinal toxicity [7].

Table 3: Kinase Inhibitor Binding Mechanisms

PropertyLapatinib (Reversible)Neratinib (Irreversible)
Covalent bindingNoYes (Cysteine modification)
Dissociation t½>300 min>24 hours
Nuclear translocation inhibitionYes (EGFR/HER2)Limited data
TS downregulationSignificantModerate

This kinetic profile enables lapatinib to uniquely modulate transcriptional programs while maintaining a manageable safety window [7] [9].

Properties

CAS Number

913989-15-8

Product Name

Lapatinib

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine

Molecular Formula

C29H26ClFN4O4S

Molecular Weight

581.1 g/mol

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)

InChI Key

BCFGMOOMADDAQU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Solubility

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/
2.23e-02 g/L

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.